molecular formula C21H12O9 B3453729 3,5-BIS[(2-FURYLCARBONYL)OXY]PHENYL 2-FUROATE

3,5-BIS[(2-FURYLCARBONYL)OXY]PHENYL 2-FUROATE

Cat. No.: B3453729
M. Wt: 408.3 g/mol
InChI Key: WFXJNBQBBYDZNQ-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triyl tri(2-furoate) is a chemical compound with an intriguing structure. It consists of a central benzene ring (1,3,5-triyl) connected to three furoate groups (2-furoate) via ester linkages. The compound’s systematic name is 4,4’,4’'-(1,3,5-benzenetriyltri-2,1-ethynediyl)trisbenzoic acid . Its molecular formula is C~33~H~18~O~9~ .


Synthesis Analysis

The synthesis of benzene-1,3,5-triyl tri(2-furoate) involves several steps. One approach starts from commercially available 5-aminoisophthalic acid , which eliminates the need for desymmetrization of the core. This strategy reduces synthetic steps and leads to the inversion of the connectivity of one of the amides to the benzene core. By combining spectroscopy, light scattering, and cryogenic transmission electron microscopy, it has been confirmed that the inversed amide BTAs (iBTAs) form intermolecular hydrogen bonds and assemble into supramolecular polymers . These polymers exhibit unique water compatibility and dynamic behavior.

Properties

IUPAC Name

[3,5-bis(furan-2-carbonyloxy)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O9/c22-19(16-4-1-7-25-16)28-13-10-14(29-20(23)17-5-2-8-26-17)12-15(11-13)30-21(24)18-6-3-9-27-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXJNBQBBYDZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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